![molecular formula C21H21NO4 B2544442 N-(4-乙氧基苯基)-2-[(4-甲基苯氧基)甲基]呋喃-3-甲酰胺 CAS No. 878716-05-3](/img/structure/B2544442.png)

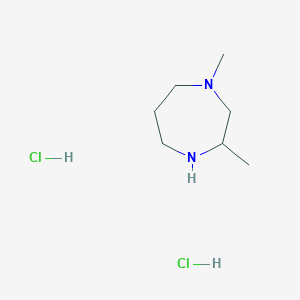

N-(4-乙氧基苯基)-2-[(4-甲基苯氧基)甲基]呋喃-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

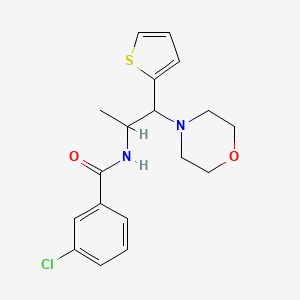

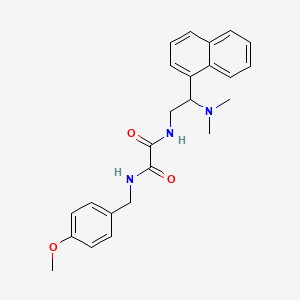

The synthesis of various furan-3-carboxamide derivatives has been explored in the provided papers. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding high product percentages . Another study described the synthesis of a series of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides through a novel rearrangement process involving N-substituted 2-amino-4,5-dihydro-4-oxofuran-3-carboxylic acids . Additionally, the synthesis of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides was reported, starting from ethyl naphtha[2,1-b]furan-2-carboxylate and proceeding through several steps including the formation of Schiff bases and subsequent reactions with chloro acetyl chloride .

Molecular Structure Analysis

The molecular structures of the synthesized furan-3-carboxamide derivatives were confirmed using various spectroscopic techniques. NMR, IR, and MS data were used to assign the structures of compounds obtained from the acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides . Similarly, the structures of the synthesized N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives were confirmed by 1H NMR and mass spectral data .

Chemical Reactions Analysis

The papers describe various chemical reactions involved in the synthesis of furan-3-carboxamide derivatives. These include nucleophilic displacement reactions, rearrangements, and reactions involving Schiff bases . The transformations in acidic media leading to furan ring opening and recyclization into new heterocyclic systems were also reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-3-carboxamides were investigated in relation to their antimicrobial activities. Some compounds exhibited significant in vitro antimicrobial activity against a range of microorganisms, including bacteria and fungi . QSAR studies were applied to find correlations between physicochemical parameters of the compounds and their biological activities, suggesting that certain structural features may enhance antimicrobial efficacy .

Case Studies and Biological Evaluation

Several of the synthesized furan-3-carboxamide derivatives were evaluated for their biological activities. The N-(4-bromophenyl)furan-2-carboxamide analogues demonstrated anti-bacterial activities against clinically isolated drug-resistant bacteria, with docking studies and molecular dynamics simulations validating their interactions with bacterial proteins . The novel antiallergic compounds showed potent activity in inhibiting the action of serotonin, histamine, and bradykinin in rats . Furthermore, the synthesized N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives were found to possess good antibacterial and antifungal activities .

科学研究应用

抗菌应用

呋喃-甲酰胺衍生物已被合成并评估了其对临床分离的耐药菌(如鲍曼不动杆菌、肺炎克雷伯菌、阴沟肠杆菌和金黄色葡萄球菌)的抗菌活性。这些研究表明呋喃-甲酰胺化合物作为有效抗菌剂的潜力,尤其是对耐药菌株。这些化合物的功效通常通过计算对接研究和分子动力学模拟得到验证,突出了它们在分子水平上的作用机制 (Siddiqa 等人,2022 年)。

光伏应用

具有呋喃共轭连接基的吩噻嗪衍生物已被探索用于染料敏化太阳能电池。在这些化合物中加入呋喃作为共轭连接基,提高了太阳能到电能的转换效率,证明了呋喃衍生物在提高光伏器件性能方面的实用性 (Kim 等人,2011 年)。

抗原生动物应用

呋喃-甲酰胺衍生物也因其抗原生动物活性而受到研究。特定化合物已显示出对布氏锥虫罗得西亚原种和恶性疟原虫的显着体外和体内功效,突出了其作为抗原生动物剂的潜力。这些研究为开发针对原生动物感染的新型治疗剂奠定了基础 (Ismail 等人,2004 年)。

荧光成像和生物成像应用

呋喃-甲酰胺衍生物已被用作荧光化学传感器,用于检测 Cd2+ 和 CN− 等离子体。这些化合物在与特定离子结合后表现出开启或关闭荧光响应,使其成为环境监测和生物成像应用的有用工具。它们的应用扩展到活细胞成像和斑马鱼幼虫,证明了它们作为生物标记物的生物相容性和有效性 (Ravichandiran 等人,2020 年)。

合成和抗菌活性

进一步的研究集中在呋喃-甲酰胺衍生物的合成及其对微生物和抗氧化活性的评估上。这些化合物对多种微生物显示出有希望的结果,表明它们在开发新型抗菌剂和抗氧化剂方面的潜力 (Devi 等人,2010 年)。

属性

IUPAC Name |

N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-3-24-17-10-6-16(7-11-17)22-21(23)19-12-13-25-20(19)14-26-18-8-4-15(2)5-9-18/h4-13H,3,14H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXIXUVBGZABAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(OC=C2)COC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone](/img/structure/B2544360.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2544362.png)

![1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2544363.png)

![[4-(1,3-benzodioxol-5-ylmethyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2544364.png)

![Benzyl (2-(([2,3'-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2544365.png)

![3-(4-chlorobenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2544376.png)

![6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B2544377.png)

![1-(3,4-Difluorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2544382.png)